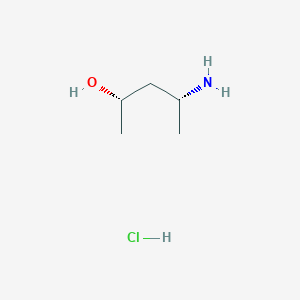
(2S,4R)-4-aminopentan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of more complex molecules. Its applications span across pharmaceuticals, agrochemicals, and other industrial sectors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(2S,4R)-4-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Mécanisme D'action
The mechanism by which (2S,4R)-4-aminopentan-2-ol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-aminopentan-2-ol hydrochloride
- (2R,4R)-4-aminopentan-2-ol hydrochloride
- (2R,4S)-4-aminopentan-2-ol hydrochloride
Uniqueness
What sets (2S,4R)-4-aminopentan-2-ol hydrochloride apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This unique configuration can lead to variations in binding affinity, selectivity, and overall efficacy in its applications .
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
(2S,4R)-4-aminopentan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1 |
Clé InChI |
CJMCGOVMICTKSN-JBUOLDKXSA-N |
SMILES isomérique |
C[C@H](C[C@H](C)O)N.Cl |
SMILES canonique |
CC(CC(C)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
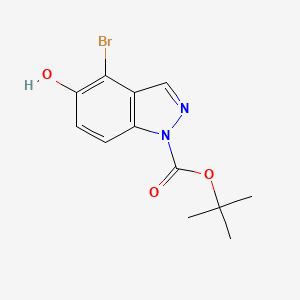
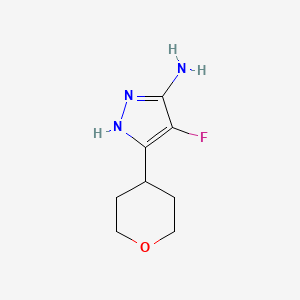
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
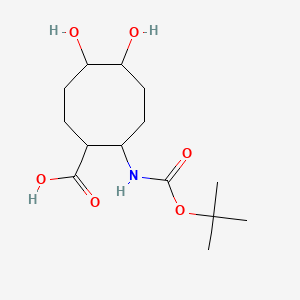
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
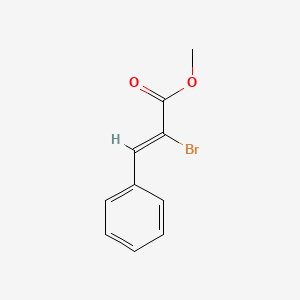
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
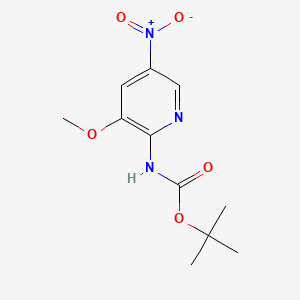



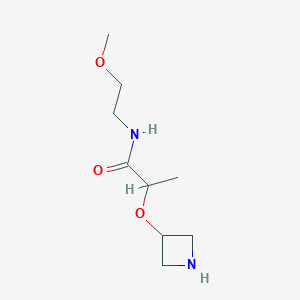
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
